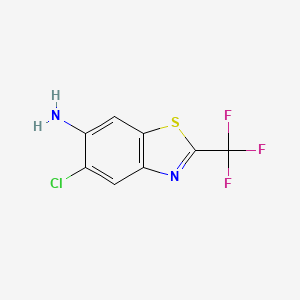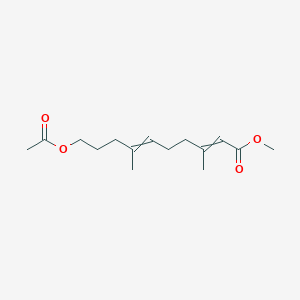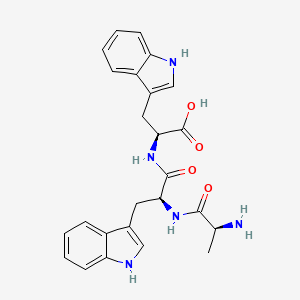![molecular formula C12H18O2 B14607962 Decahydrobenzo[b]cyclopenta[d]pyran-4(1H)-one CAS No. 58237-66-4](/img/structure/B14607962.png)
Decahydrobenzo[b]cyclopenta[d]pyran-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decahydrobenzo[b]cyclopenta[d]pyran-4(1H)-one is a complex organic compound characterized by its unique tricyclic structure. This compound is part of the broader family of pyrans and their derivatives, which are known for their diverse chemical properties and applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Decahydrobenzo[b]cyclopenta[d]pyran-4(1H)-one typically involves a multi-step process. One common method is the chemoselective (3 + 2) cycloaddition between 2-pyrones and vinyl cyclopropanes. This reaction is catalyzed by palladium (Pd) complexes, such as Pd2(dba)3/dppe, in toluene. The reaction conditions are optimized to achieve high yields (78–96%) and a favorable trans/cis ratio of the cycloadducts .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors and optimized reaction conditions to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Decahydrobenzo[b]cyclopenta[d]pyran-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
The reactions typically involve standard organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and toluene. Reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.
Applications De Recherche Scientifique
Decahydrobenzo[b]cyclopenta[d]pyran-4(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies of reaction mechanisms and catalysis.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of Decahydrobenzo[b]cyclopenta[d]pyran-4(1H)-one involves its interaction with specific molecular targets and pathways. Computational studies have suggested that the compound undergoes cycloaddition reactions through the formation of intermediate complexes. These intermediates then undergo further transformations, leading to the final product. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Pyrans: These compounds share a similar pyran ring structure but differ in their degree of saturation and substitution patterns.
4H-Pyrans: Similar to 2H-pyrans, these compounds have different electronic and steric properties.
Uniqueness
Decahydrobenzo[b]cyclopenta[d]pyran-4(1H)-one is unique due to its tricyclic structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential in scientific research make it a valuable compound in both academic and industrial settings.
Propriétés
Numéro CAS |
58237-66-4 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
2,3,3a,5a,6,7,8,9,9a,9b-decahydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C12H18O2/c13-12-10-6-3-5-8(10)9-4-1-2-7-11(9)14-12/h8-11H,1-7H2 |
Clé InChI |
ZCEZMMUBLFKUKS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)C3CCCC3C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


phosphanium iodide](/img/structure/B14607882.png)

![1-Methyl-4-{[(oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14607902.png)




![1,3-Propanediol, 2,2-bis[(2,2,3,3-tetrafluoropropoxy)methyl]-](/img/structure/B14607926.png)





![2-Azabicyclo[3.1.0]hex-2-ene, 1,5-dimethyl-3-phenyl-](/img/structure/B14607955.png)
